molecular formula C8H11Cl2F3N2 B2930504 (R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride CAS No. 2061996-68-5

(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride

Cat. No. B2930504
CAS RN: 2061996-68-5
M. Wt: 263.09
InChI Key: MLLTXCGPJHCQRC-ZJIMSODOSA-N
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Description

“®-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride” is a chemical compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “trifluoromethyl” group attached to the pyridine ring indicates the presence of a carbon atom bonded to three fluorine atoms. The “®-1-ethanamine” part suggests that it has a chiral center at the first carbon atom in the ethanamine chain .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with an appropriate trifluoromethylating agent. The chiral center could be introduced through a resolution process or by using a chiral auxiliary or reagent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a trifluoromethyl group, and a chiral ethanamine chain. The trifluoromethyl group is electron-withdrawing, which would affect the electronic distribution in the pyridine ring .


Chemical Reactions Analysis

As a pyridine derivative, this compound could potentially undergo electrophilic substitution reactions at the position para to the nitrogen atom in the ring. The trifluoromethyl group might also undergo certain reactions under specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the pyridine ring would make it aromatic and potentially polar. The trifluoromethyl group is highly electronegative, which could also contribute to the compound’s polarity .

Scientific Research Applications

Coordination Chemistry and Metal Complexes

  • The compound has been explored for its ability to bind with metals, forming complexes that exhibit unique properties such as DNA binding, nuclease activity, and cytotoxicity. For instance, Cu(II) complexes with tridentate ligands, including structures related to "(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride", have shown promising DNA binding affinity and nuclease activity, along with low toxicity towards cancer cell lines, which could be beneficial in the development of therapeutic agents (Kumar et al., 2012).

Catalysis

  • In catalytic applications, the ligand characteristics of such compounds have been utilized in nickel(II) complexes for transfer hydrogenation reactions. The chiral synthons derived from the compound have been employed in asymmetric catalysis, showcasing moderate catalytic activities and providing insights into the mechanistic pathway of hydrogenation reactions (Kumah et al., 2019).

Materials Science

  • Schiff base complexes containing structures analogous to "(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride" have been investigated for their potential in corrosion inhibition on mild steel. These complexes have demonstrated promising results in protecting the steel surface from corrosion, opening avenues for their application in corrosion engineering and materials protection (Das et al., 2017).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and handling procedures. Proper safety measures should always be taken when handling chemical compounds .

Future Directions

The future research directions for this compound could be vast, depending on its potential applications. It could be explored for use in pharmaceuticals, materials science, or as a building block in organic synthesis .

properties

IUPAC Name

(1R)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.2ClH/c1-5(12)7-3-2-6(4-13-7)8(9,10)11;;/h2-5H,12H2,1H3;2*1H/t5-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLTXCGPJHCQRC-ZJIMSODOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)C(F)(F)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)C(F)(F)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride

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